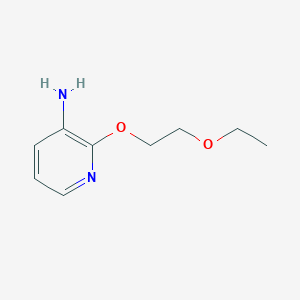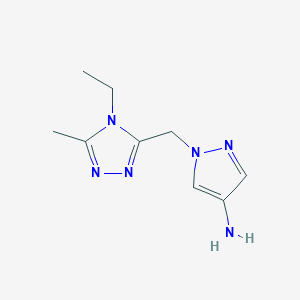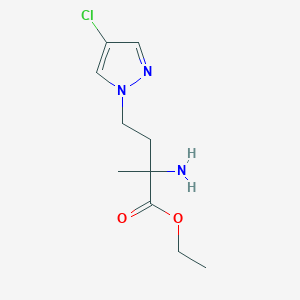
2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzofuran ring substituted with a fluorine atom and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-fluorobenzofuran with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.
Substitution: The fluorine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in biological assays.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The benzofuran ring can interact with aromatic systems through π-π stacking interactions, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (6-Fluoro-1-benzofuran-7-yl)boronic acid
- 4-[(6-Fluoro-3-hydroxy-1-benzofuran-7-yl)ethynyl]benzaldehyde
- Ethyl 3-(6-fluoro-1-benzofuran-7-yl)-2,2-dimethylpropanoate
Uniqueness
2-(6-Fluorobenzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a fluorinated benzofuran ring and a dioxaborolane moiety. This combination imparts distinct chemical reactivity and binding properties, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H16BFO3 |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-(6-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-10(16)6-5-9-7-8-17-12(9)11/h5-8H,1-4H3 |
Clave InChI |
ZQCOHLUGXWJSLP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


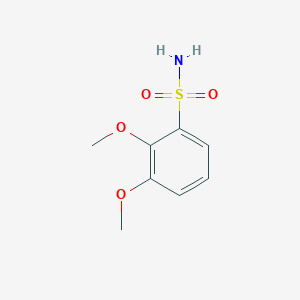
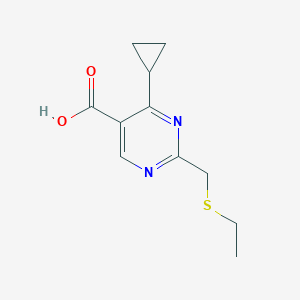
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
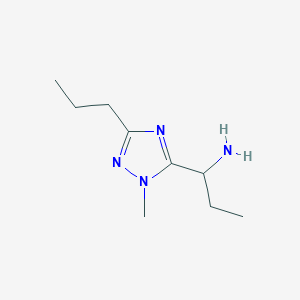
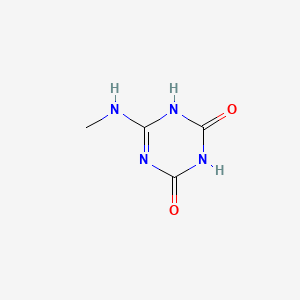
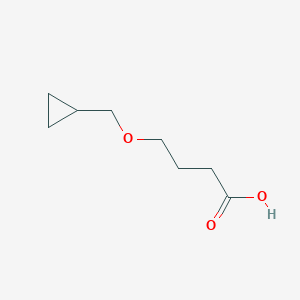
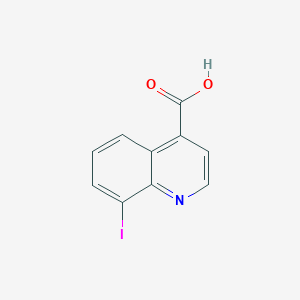

![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
